1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea
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Overview
Description
1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Mechanism of Action
Target of Action
Similar phthalazinone derivatives have been reported to inhibit key enzymes involved in cell cycle and cellular proliferation . For instance, Bromodomain-containing protein 4 (BRD4) has been identified as a target for some phthalazinone derivatives .
Mode of Action
It is known that phthalazinone derivatives can interact with their targets and influence gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Similar phthalazinone derivatives have been reported to affect pathways related to cell cycle progression and apoptosis .
Result of Action
Similar phthalazinone derivatives have shown significant anti-proliferative activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-oxo-3,4-dihydrophthalazine and pentan-3-yl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 50-100°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of starting materials.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.
Purification and Quality Control: Implementing efficient purification methods and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares a similar phthalazinone core but differs in its functional groups.
3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Another related compound with a similar structure but different substituents.
Uniqueness
1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea is unique due to its specific urea linkage and pentan-3-yl substituent, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-10(4-2)17-15(21)16-9-13-11-7-5-6-8-12(11)14(20)19-18-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLZGQBRJQXFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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